Cas no 129306-07-6 (7-amino-5-benzyl-5-azaspiro[2.4]heptane)
7-amino-5-benzyl-5-azaspiro[2.4]heptane Chemical and Physical Properties
Names and Identifiers
-
- 5-Benzyl-5-azaspiro[2.4]heptan-7-amine
- 7-Amino-5-benzyl-5-azaspiro[2.4]heptane
- 5-(phenylMethyl)-5-Azaspiro[2.4]heptan-7-aMine
- 7-amino-5-benzyl-5-azaspiro[2,4]heptane
- PGEGEJNTABPWJH-UHFFFAOYSA-N
- SCHEMBL1190440
- MFCD09607966
- DA-37957
- AM85549
- 5-Azaspiro[2.4]heptan-7-amine, 5-(phenylmethyl)-
- SB47341
- BS-49055
- E85537
- 129306-07-6
- 7-amino-5-benzyl-5-azaspiro[2.4]heptane
-
- Inchi: 1S/C13H18N2/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
- InChI Key: PGEGEJNTABPWJH-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2)CC(C2(C1)CC2)N
Computed Properties
- Exact Mass: 202.14714
- Monoisotopic Mass: 202.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- PSA: 29.26
7-amino-5-benzyl-5-azaspiro[2.4]heptane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00058-100mg |
7-amino-5-benzyl-5-azaspiro[2.4]heptane |
129306-07-6 | 95% | 100mg |
¥2110.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00058-250mg |
7-amino-5-benzyl-5-azaspiro[2.4]heptane |
129306-07-6 | 95% | 250mg |
¥151.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00058-1g |
7-amino-5-benzyl-5-azaspiro[2.4]heptane |
129306-07-6 | 95% | 1g |
¥410.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00058-5g |
7-amino-5-benzyl-5-azaspiro[2.4]heptane |
129306-07-6 | 95% | 5g |
¥1426.0 | 2024-04-25 | |
| Chemenu | CM207131-250mg |
5-Benzyl-5-azaspiro[2.4]heptan-7-amine |
129306-07-6 | 95% | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM207131-1g |
5-Benzyl-5-azaspiro[2.4]heptan-7-amine |
129306-07-6 | 95% | 1g |
$80 | 2024-08-02 | |
| Ambeed | A608520-250mg |
5-Benzyl-5-azaspiro[2.4]heptan-7-amine |
129306-07-6 | 98% | 250mg |
$34.0 | 2025-03-05 | |
| Ambeed | A608520-1g |
5-Benzyl-5-azaspiro[2.4]heptan-7-amine |
129306-07-6 | 98% | 1g |
$81.0 | 2025-03-05 | |
| Ambeed | A608520-5g |
5-Benzyl-5-azaspiro[2.4]heptan-7-amine |
129306-07-6 | 98% | 5g |
$274.0 | 2025-03-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1544347-250mg |
5-Benzyl-5-azaspiro[2.4]Heptan-7-amine |
129306-07-6 | 98% | 250mg |
¥238.00 | 2024-08-09 |
7-amino-5-benzyl-5-azaspiro[2.4]heptane Suppliers
7-amino-5-benzyl-5-azaspiro[2.4]heptane Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 7-amino-5-benzyl-5-azaspiro[2.4]heptane
Introduction to 7-amino-5-benzyl-5-azaspiro[2.4]heptane (CAS No. 129306-07-6)
7-amino-5-benzyl-5-azaspiro[2.4]heptane, with the Chemical Abstracts Service (CAS) number 129306-07-6, is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic amines, which are known for their potential biological activities and structural complexity. The spirocyclic framework provides a rigid and conformationally constrained structure, making it an attractive scaffold for the design of novel therapeutic agents.
The core structure of 7-amino-5-benzyl-5-azaspiro[2.4]heptane consists of a seven-membered azaspiro ring fused to a four-membered cyclobutane ring, with an amino group and a benzyl substituent attached at specific positions. This unique arrangement of functional groups imparts specific chemical and biological properties to the molecule, making it a valuable candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of 7-amino-5-benzyl-5-azaspiro[2.4]heptane in several therapeutic areas. One notable application is its use as a lead compound in the development of central nervous system (CNS) drugs. The spirocyclic structure provides enhanced brain penetration and metabolic stability, which are crucial factors for effective CNS drug candidates. Research has shown that derivatives of this compound exhibit potent activity against various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
In addition to its potential in CNS disorders, 7-amino-5-benzyl-5-azaspiro[2.4]heptane has also been explored for its anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives of this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 7-amino-5-benzyl-5-azaspiro[2.4]heptane typically involves multi-step processes that include ring formation, functional group introduction, and subsequent derivatization. One common synthetic route involves the reaction of a benzylamine derivative with a suitable cyclic ketone or aldehyde to form the spirocyclic core, followed by reduction and functionalization steps to introduce the desired substituents. The synthetic flexibility of this compound allows for the preparation of a wide range of analogs with varying biological activities.
In terms of pharmacokinetics, 7-amino-5-benzyl-5-azaspiro[2.4]heptane exhibits favorable properties such as good oral bioavailability and low toxicity. These characteristics are essential for its potential use as an oral medication in clinical settings. Preclinical studies have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs.
The safety profile of 7-amino-5-benzyl-5-azaspiro[2.4]heptane has been evaluated through various in vitro and in vivo assays. Toxicity studies have demonstrated that this compound is non-mutagenic and does not cause significant cytotoxicity at relevant concentrations. These findings support its further development as a safe and effective therapeutic agent.
Clinical trials are currently underway to evaluate the efficacy and safety of 7-amino-5-benzyl-5-azaspiro[2.4]heptane in treating various diseases. Early-phase trials have shown promising results, with patients exhibiting significant improvements in symptoms without major side effects. These preliminary findings suggest that this compound has the potential to become a valuable addition to the existing therapeutic arsenal.
In conclusion, 7-amino-5-benzyl-5-azaspiro[2.4]heptane (CAS No. 129306-07-6) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique spirocyclic structure, coupled with its favorable biological properties, makes it an attractive candidate for the development of novel therapeutic agents targeting neurological disorders, inflammatory diseases, and other conditions. Ongoing research and clinical trials will further elucidate its potential benefits and pave the way for its eventual use in clinical practice.
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